molecular formula C17H16Br2N6O4S B104400 5-(4-溴苯基)-6-[2-(5-溴嘧啶-2-基)氧乙氧基]-N-(甲基磺酰胺)嘧啶-4-胺 CAS No. 441798-25-0

5-(4-溴苯基)-6-[2-(5-溴嘧啶-2-基)氧乙氧基]-N-(甲基磺酰胺)嘧啶-4-胺

货号 B104400
CAS 编号: 441798-25-0
分子量: 560.2 g/mol
InChI 键: BRSITRUZDCGGKH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound has been described in a medicinal chemistry program that aimed at the identification of novel potent dual endothelin receptor antagonists with high oral efficacy . This led to the discovery of a novel series of alkyl sulfamide substituted pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine core, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it . These include a bromophenyl group, a bromopyrimidinyl group, and a methylsulfamoyl group .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.841±0.06 g/cm3 . The predicted boiling point is 705.0±70.0 °C . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .

科学研究应用

5−(4−bromophenyl)−6−[2−(5−bromopyrimidin−2−yl)oxyethoxy]−N−(methylsulfamoyl)pyrimidin−4−amine5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine5−(4−bromophenyl)−6−[2−(5−bromopyrimidin−2−yl)oxyethoxy]−N−(methylsulfamoyl)pyrimidin−4−amine

, focusing on six distinct applications. Each application is detailed in its own section for clarity.

Pulmonary Arterial Hypertension (PAH) Treatment

Macitentan is primarily used as an endothelin receptor antagonist for the treatment of PAH . The impurity profile of Macitentan, including impurity A, is critical to ensure the quality and safety of the drug. Understanding the behavior of impurities like Macitentan impurity A can help in developing better formulations and improving the stability of the drug, which is essential for effective PAH treatment.

Analytical Method Development

The characterization of Macitentan impurity A is vital for the development of analytical methods. These methods are used to identify and quantify impurities in pharmaceutical products . The stability-indicating methods can help in monitoring the quality of Macitentan during storage and use.

Forced Degradation Studies

Forced degradation studies of Macitentan involve subjecting the drug to various stress conditions to understand its stability profile . Macitentan impurity A can be formed under these conditions, and studying it helps in predicting the shelf life and proper storage conditions for the drug.

Pharmaceutical Product Development

The presence of impurities like Macitentan impurity A can affect the quality of pharmaceutical products. Research into these impurities is part of the product development process, ensuring that any potential health hazards are mitigated .

Regulatory Compliance

Regulatory agencies require a thorough understanding of all impurities present in pharmaceutical drugs. Macitentan impurity A must be characterized and quantified to comply with international guidelines such as those set by the International Conference on Harmonization (ICH) .

作用机制

Target of Action

Macitentan impurity A, also known as “5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine”, is a non-peptide, potent, dual endothelin receptor antagonist . It primarily targets the endothelin A and B receptors (ETA and ETB), which play a crucial role in the regulation of vascular tone and cell proliferation .

Mode of Action

Macitentan impurity A binds to the endothelin A and B receptors and blocks signaling from endothelin-1 and -2 . This antagonistic action on the endothelin receptors inhibits the vasoconstrictive and proliferative effects of endothelin, thereby reducing pulmonary vascular resistance .

Biochemical Pathways

The compound’s action affects the endothelin-1 pathway, which is one of the key biological pathways implicated in the pathogenesis of pulmonary arterial hypertension (PAH) . By blocking the endothelin receptors, macitentan impurity A disrupts the signaling of this pathway, leading to a decrease in pulmonary arterial pressure .

Pharmacokinetics

The pharmacokinetics of macitentan impurity A is characterized by slow absorption and elimination . After oral administration, macitentan reaches a maximum concentration after approximately 9 hours . Following daily dosing, it reaches steady state after 3 days with a twofold accumulation factor . The apparent volume of distribution is 34 L and clearance is 1.39 L/h . Its active metabolite, aprocitentan, has a longer half-life and accumulates to a greater extent .

Result of Action

The antagonistic action of macitentan impurity A on the endothelin receptors leads to a reduction in pulmonary vascular resistance, which can alleviate the symptoms of PAH . This results in improved exercise capacity and quality of life for patients with PAH .

Action Environment

The action of macitentan impurity A can be influenced by various environmental factors. For instance, its pharmacokinetics can be affected by factors such as body weight, age, sex, race, renal and hepatic impairment, health status, and formulation . Furthermore, the stability of macitentan tablets can be affected by conditions such as hydrolysis (acid and alkali) and thermal conditions .

安全和危害

There is limited specific information available on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

属性

IUPAC Name

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2N6O4S/c1-20-30(26,27)25-15-14(11-2-4-12(18)5-3-11)16(24-10-23-15)28-6-7-29-17-21-8-13(19)9-22-17/h2-5,8-10,20H,6-7H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSITRUZDCGGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。